B1577238 Odorranain-W1

Odorranain-W1

Cat. No.: B1577238
Attention: For research use only. Not for human or veterinary use.
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Description

Odorranain-W1 is a synthetic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Odorrana grahami frog . This cationic peptide is composed of 23 amino acids (sequence: GLFGKSSVVGRKYYVDLAGCAKA) and is a key subject of study in the search for alternatives to conventional antibiotics . As a host defense peptide, it exhibits broad-spectrum antimicrobial activity and is noted for its capability against Helicobacter pylori, making it a valuable tool for researching treatments for infections that are difficult to eradicate . The primary mechanism of action for many AMPs like Odorranain-W1 involves non-specific interactions with microbial membranes . Due to their cationic and hydrophobic nature, these peptides can disrupt the integrity of bacterial cell membranes, leading to cell lysis and death . This membrane-disrupting mechanism presents a multi-faceted mode of action that reduces the likelihood of resistance development compared to traditional antibiotics . Researchers utilize Odorranain-W1 in various areas, including studies on antimicrobial resistance, the development of novel anti-infective agents, and the exploration of the broader biological functions of host defense peptides, which can include immunomodulatory and antibiofilm activities . The product is supplied as a lyophilized powder with high purity (>97%) and is intended for research applications only. It is not intended for diagnostic or therapeutic use in humans .

Properties

bioactivity

Gram+ & Gram-, Fungi, Mammalian cells,

sequence

GLFGKSSVVGRKYYVDLAGCAKA

Origin of Product

United States

Isolation and Primary Characterization Methodologies for Odorranain W1

Advanced Methodologies for Peptide Isolation from Biological Secretions (e.g., Odorrana grahami skin)

The isolation of Odorranain-W1 from its natural source involves a multi-step process designed to separate the peptide from a complex mixture of other proteins, peptides, salts, and small molecules present in the frog's skin secretion.

The initial step involves the collection of the skin secretions. This is typically achieved through non-lethal methods that stimulate the frog to release the defensive secretions from its granular glands. Mild electrical stimulation or the administration of hormonal agents like norepinephrine (B1679862) are common techniques used to induce secretion. qub.ac.ukelsevierpure.com The collected secretion, a viscous fluid, is then immediately processed to prevent degradation of the peptides. A standard procedure is to wash the secretion from the frog's skin with a pure solvent, often deionized water, and then to lyophilize (freeze-dry) the resulting solution. qub.ac.uk This process removes water and yields a stable, dry powder that can be stored at low temperatures, preserving the integrity of the peptides for subsequent purification.

The crude lyophilized secretion is then subjected to a series of chromatographic techniques to purify the target peptide. A primary and powerful method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In this technique, the crude material is dissolved in an aqueous solvent and passed through a column packed with a nonpolar stationary phase (e.g., C8 or C18 silica). Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the column and thus elute later. A gradient of an organic solvent, such as acetonitrile (B52724) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the bound peptides, with elution order depending on their individual chemical properties. researchgate.net Each separated peptide is detected as it exits the column, typically by monitoring UV absorbance at wavelengths characteristic of the peptide bond (around 214 nm). This allows for the collection of distinct fractions, each containing a different peptide or a smaller group of peptides.

For highly complex mixtures, a multi-dimensional chromatography approach may be employed. This involves using a different type of chromatography, such as cation exchange chromatography, as an initial separation step before the final RP-HPLC purification. researchgate.net In cation exchange chromatography, peptides are separated based on their net positive charge at a given pH. This preliminary separation reduces the complexity of the mixture introduced into the RP-HPLC system, enhancing the resolution and purity of the final isolated peptide fractions.

Table 1: Summary of Peptide Isolation Techniques

Technique Principle of Separation Role in Odorranain-W1 Isolation
Lyophilization Sublimation of water from frozen state To produce a stable, dry powder of the crude skin secretion for storage and subsequent analysis.
Cation Exchange Chromatography Separation based on net positive charge Optional preliminary step to reduce the complexity of the crude secretion before final purification.
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity The primary method for purifying Odorranain-W1 from the crude secretion and other peptide fractions.

Analytical Techniques for Initial Peptide Identification and Purity Assessment in Research (e.g., High-Performance Liquid Chromatography, Mass Spectrometry)

Once a peptide fraction is believed to be pure, its identity and level of purity must be confirmed. High-Performance Liquid Chromatography and Mass Spectrometry are the cornerstone analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is not only a purification tool but also a primary method for assessing purity. A sample of the purified peptide is reinjected into an analytical RP-HPLC column under specific conditions. A pure peptide should ideally elute as a single, sharp, and symmetrical peak. novoprolabs.com The percentage of the total peak area attributed to the main peptide peak is used to quantify its purity. For example, synthetic Odorranain-W1 has been reported with a purity of 97.9% as determined by HPLC. novoprolabs.com The high sensitivity and resolving power of modern HPLC, particularly Ultra-High Performance Liquid Chromatography (UHPLC), make it an indispensable tool for quality control in peptide research. nih.govchromatographyonline.com

Mass Spectrometry (MS) is a powerful analytical technique used to determine the precise molecular weight of the purified peptide. nih.govnih.gov In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). For peptides, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are commonly used. researchgate.net ESI is particularly useful as it can generate multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) from large molecules like peptides, which allows their analysis on mass spectrometers with a lower mass range. nih.govyoutube.com The measured molecular weight is then compared to the theoretical molecular weight calculated from its putative amino acid sequence. A match between the experimental and theoretical mass provides strong evidence for the peptide's identity.

Tandem Mass Spectrometry (MS/MS) is often used to determine the primary structure (amino acid sequence) of the peptide. In this method, the peptide ion of interest is selected (the precursor ion) and then fragmented within the mass spectrometer. The resulting fragment ions (product ions) are then analyzed. The mass differences between the fragment ions correspond to individual amino acid residues, allowing the sequence to be pieced together. This sequencing information is definitive for identifying the peptide as Odorranain-W1. This can be complemented by traditional sequencing methods like Edman degradation, which sequentially removes amino acids from the N-terminus of the peptide for identification. nih.gov

The combination of these techniques, often hyphenated as LC-MS, provides a comprehensive characterization of the isolated peptide, confirming its identity, purity, and primary structure with a high degree of confidence. nih.gov

Table 2: Characterization Data for Odorranain-W1

Parameter Method of Determination Finding for Odorranain-W1
Purity High-Performance Liquid Chromatography (HPLC) >97% (example for synthetic version) novoprolabs.com
Molecular Weight Mass Spectrometry (MS) Confirmed by matching experimental mass to the theoretical mass calculated from the sequence.
Primary Sequence Tandem Mass Spectrometry (MS/MS), Edman Degradation Gly-Leu-Phe-Gly-Lys-Ser-Ser-Val-Val-Gly-Arg-Lys-Tyr-Tyr-Val-Asp-Leu-Ala-Gly-Cys-Ala-Lys-Ala novoprolabs.com

Structural Elucidation and Conformational Analysis of Odorranain W1

Primary Sequence Determination Methodologies

The determination of the primary amino acid sequence of Odorranain-W1 is a fundamental step in its characterization. This is typically achieved through a combination of Edman degradation and high-resolution mass spectrometry-based sequencing.

Edman Degradation: This classical method provides sequential information about the amino acid residues from the N-terminus of the peptide. creative-proteomics.commetwarebio.com The process involves the reaction of the N-terminal amino group with phenylisothiocyanate (PITC), followed by cleavage of the derivatized amino acid, which can then be identified by chromatography. metwarebio.com This technique is particularly effective for sequencing small peptides. creative-proteomics.com

High-Resolution Mass Spectrometry-based Sequencing: Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a peptide and can also be used for sequencing. creative-proteomics.com Techniques such as tandem mass spectrometry (MS/MS) are employed to fragment the peptide and analyze the resulting fragment ions to deduce the amino acid sequence. nih.gov This method is highly sensitive and can be used to identify and sequence peptides even in complex mixtures. creative-proteomics.com A combination of Edman degradation and mass spectrometry was used to determine the primary structure of a related peptide, ZDPI, which also belongs to the odorranain family. nih.gov

A BLAST search has shown that Odorranain-W1 has similarities to other antimicrobial peptides like odorranain-HP, although they may differ in their N-terminal sequences. researchgate.netresearchgate.netnih.gov

Methodology Principle Application to Odorranain-W1
Edman Degradation Stepwise removal and identification of N-terminal amino acids using phenylisothiocyanate. creative-proteomics.commetwarebio.comDetermination of the N-terminal amino acid sequence. proteome-factory.com
High-Resolution Mass Spectrometry Measurement of the mass-to-charge ratio of ionized peptides and their fragments to determine the amino acid sequence. creative-proteomics.comnih.govConfirmation of the primary sequence and molecular weight. nih.gov

Secondary Structure Characterization Approaches

The secondary structure of Odorranain-W1, which describes the local folding of the polypeptide chain into elements like alpha-helices and beta-sheets, is investigated using spectroscopic techniques.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a widely used method for studying the secondary structure of peptides in solution. subr.eduspringernature.com It measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides. subr.edu The resulting CD spectrum provides characteristic signals for different secondary structure elements. For instance, α-helices typically show negative bands around 222 and 208 nm and a positive band around 190 nm, while β-sheets exhibit a negative band around 218 nm. nih.govembl-hamburg.de

Infrared (IR) Spectroscopy: IR spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is another valuable tool for secondary structure analysis. springernature.com It probes the vibrational modes of the peptide backbone, with the amide I band (1600-1700 cm⁻¹) being particularly sensitive to the secondary structure conformation. embl-hamburg.denih.gov This technique can be used for samples in various states, including solutions and films. nih.gov

The combination of CD and IR spectroscopy can provide a more accurate and comprehensive picture of the secondary structure of peptides like Odorranain-W1. nih.gov

Technique Principle Information Gained for Odorranain-W1
Circular Dichroism (CD) Spectroscopy Measures the difference in absorption of left and right circularly polarized light by the peptide backbone. subr.eduProvides an estimate of the percentage of α-helix, β-sheet, and random coil structures in solution. subr.edunih.gov
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the peptide's vibrational modes, particularly the amide I and II bands. embl-hamburg.deComplements CD data and provides detailed information on β-sheet content. springernature.comnih.gov

Tertiary and Quaternary Structure Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the three-dimensional structure of proteins and peptides in solution, which mimics their native environment. proteopedia.orgmuni.cz It relies on the magnetic properties of atomic nuclei and can provide detailed information about the spatial proximity of atoms within the molecule. slideshare.net While X-ray crystallography requires protein crystallization, NMR can study flexible proteins in solution. proteopedia.orgnews-medical.net

X-ray Crystallography: This technique can provide high-resolution atomic-level detail of a peptide's tertiary structure. slideshare.net It requires the peptide to be crystallized, and the diffraction pattern of X-rays passing through the crystal is used to determine the electron density and thus the atomic positions. muni.cznews-medical.net While powerful, obtaining suitable crystals can be a significant challenge. news-medical.net

Both NMR and X-ray crystallography are complementary methods for studying macromolecular structure. stanford.edu

Method Principle Structural Insights for Odorranain-W1
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to determine the 3D structure of molecules in solution. proteopedia.orgslideshare.netProvides information on the solution-state conformation, dynamics, and intermolecular interactions. news-medical.net
X-ray Crystallography Analyzes the diffraction pattern of X-rays scattered by a crystallized molecule to determine its atomic structure. slideshare.netnews-medical.netCan yield a high-resolution static picture of the peptide's three-dimensional fold. muni.cz

Analysis of Post-Translational Modifications and Their Structural Implications

Post-translational modifications (PTMs) are covalent changes to a protein after its synthesis, which can significantly impact its structure and function. wikipedia.org

Disulfide Bridges: A key PTM in many peptides, including those in the ranacyclin family, is the formation of disulfide bridges between cysteine residues. wikipedia.orgnih.gov These covalent bonds play a critical role in stabilizing the tertiary structure of the peptide. creative-proteomics.com For example, the related peptide ZDPI contains an intramolecular disulfide bridge. nih.gov Mass spectrometry is a core technique for the analysis of disulfide bonds. creative-proteomics.com

Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Features: Odorranain-W1 is a ribosomally synthesized peptide that undergoes post-translational modifications. These modifications are crucial for its final structure and activity. The precursor protein typically contains a signal peptide, which is cleaved off, and the mature peptide may undergo further modifications like C-terminal amidation, as seen in the related peptide ZDPI. nih.gov

Modification Description Structural Impact on Odorranain-W1
Disulfide Bridges Covalent bond formed between the thiol groups of two cysteine residues. wikipedia.orgnih.govCrucial for stabilizing the folded conformation of the peptide. creative-proteomics.com
C-terminal Amidation The replacement of the C-terminal carboxyl group with an amide group.Can increase peptide stability and biological activity.

Biosynthesis and Molecular Genetics of Odorranain W1

Precursor Peptide Gene Identification and Cloning from cDNA Libraries

The journey to understanding the biosynthesis of Odorranain-W1 begins with the identification of its corresponding gene. Like most antimicrobial peptides, Odorranain-W1 is not directly encoded in its final, active form. Instead, it is synthesized as a larger precursor protein. The genetic blueprint for this precursor is found within the frog's DNA and transcribed into messenger RNA (mRNA).

To isolate the gene, researchers typically construct a cDNA (complementary DNA) library from the skin of Odorrana grahami. The skin is the primary site of AMP synthesis and storage in amphibians. The process involves extracting total RNA from the skin tissue and then using an enzyme called reverse transcriptase to create DNA copies of the mRNA molecules. These cDNA molecules, which represent the genes being actively expressed in the skin, are then inserted into cloning vectors, creating a library of genetic information.

From this cDNA library, the specific gene encoding the Odorranain-W1 precursor can be identified and cloned. For instance, a similar approach was successfully used to clone three different cDNAs that encode two precursors for a related peptide, Odorranain-NR, from the skin cDNA library of O. grahami nih.govresearchgate.net. This technique, often referred to as "shotgun" cloning, has proven effective in rapidly identifying novel peptide precursors from amphibian skin secretions nih.gov.

The precursor protein typically has a conserved structure consisting of three main domains:

A signal peptide sequence: This region directs the precursor protein to the endoplasmic reticulum for further processing and secretion.

An acidic propeptide region: This intervening sequence is thought to play a role in preventing the mature peptide from exhibiting its antimicrobial activity prematurely within the host's cells.

The mature Odorranain-W1 sequence: This is the C-terminal portion of the precursor that will ultimately become the active antimicrobial peptide.

Structural Domains of an Odorranain Precursor Peptide
DomainTypical CharacteristicsPrimary Function
Signal PeptideHydrophobic N-terminal sequenceDirects the precursor to the secretory pathway
Acidic PropeptideContains acidic amino acid residuesInactivation of the mature peptide; proper folding
Mature PeptideCationic and amphipathic sequenceAntimicrobial activity

Elucidation of Ribosomal Synthesis and Post-Translational Modification Pathways

The synthesis of the Odorranain-W1 precursor protein occurs on the ribosomes, the cell's protein-making machinery. The mRNA transcript of the Odorranain-W1 gene is translated into the precursor polypeptide chain. Following ribosomal synthesis, the precursor undergoes a series of crucial post-translational modifications (PTMs) to become the mature, active Odorranain-W1 peptide.

These modifications are essential for the structure, stability, and biological activity of many amphibian AMPs. Common PTMs include:

Proteolytic Cleavage: The precursor protein is cleaved by specific enzymes to release the mature peptide from the signal peptide and the acidic propeptide regions. This cleavage often occurs at specific recognition sites.

C-terminal Amidation: Many amphibian AMPs, including members of the Odorranain family, have an amidated C-terminus. This modification, where a carboxyl group is converted to an amide group, is known to enhance the peptide's stability and antimicrobial activity.

Disulfide Bridge Formation: Some Odorranain peptides, like Odorranain-NR, feature an intramolecular disulfide bridge nih.govresearchgate.net. This covalent bond between two cysteine residues creates a cyclic structure within the peptide, which can be critical for its conformation and function.

Characterization of Enzymatic Machinery Involved in Biosynthesis and Maturation

The intricate process of converting the inactive precursor into the final active peptide is orchestrated by a suite of specific enzymes. While the precise enzymatic machinery for Odorranain-W1 has not been fully characterized, the general pathway for amphibian AMPs provides a well-established model.

Key enzymes involved in this process typically include:

Signal Peptidases: These enzymes are responsible for cleaving the N-terminal signal peptide from the precursor protein as it enters the endoplasmic reticulum.

Prohormone Convertases (PCs): This family of endoproteases plays a critical role in excising the mature peptide from the propeptide region. They recognize and cleave at specific basic amino acid residues that often flank the mature peptide sequence.

Peptidylglycine α-amidating Monooxygenase (PAM): This enzyme is responsible for the C-terminal amidation, a common feature in bioactive peptides. It catalyzes the two-step reaction that converts a C-terminal glycine residue into a final amide group.

Protein Disulfide Isomerases (PDIs): In peptides that contain disulfide bridges, these enzymes, found in the endoplasmic reticulum, catalyze the formation and rearrangement of disulfide bonds to ensure correct protein folding.

Transcriptional and Translational Regulation of Odorranain-W1 Gene Expression

The production of Odorranain-W1 is a tightly regulated process, ensuring that the peptide is synthesized when needed, for example, in response to an infection or injury. This regulation occurs at both the transcriptional (synthesis of mRNA from DNA) and translational (synthesis of protein from mRNA) levels.

Response to Microbial Challenge: The expression of many amphibian AMP genes is significantly upregulated upon exposure to microbial components like lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria researchgate.net. Studies on other frog species, such as Rana chensinensis, have shown that the transcription levels of AMP genes are significantly increased following stimulation with bacteria like Escherichia coli and Staphylococcus aureus researchgate.net. This suggests that the Odorranain-W1 gene is likely part of the frog's innate immune response, with its expression being induced by the presence of pathogens.

Hormonal Influence: Hormones can also play a role in regulating AMP gene expression. For instance, thyroid hormones have been shown to induce the expression of magainin antimicrobial peptide genes during the development of Xenopus laevis nih.gov. While direct hormonal regulation of Odorranain-W1 has not been documented, it is plausible that developmental and physiological cues mediated by hormones could influence its production.

The promoter regions of amphibian AMP genes, which are the DNA sequences that control their transcription, often contain binding sites for transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) researchgate.net. The activation of the NF-κB signaling pathway, a key regulator of the immune response, is a likely mechanism for the induction of Odorranain-W1 gene expression in response to microbial threats researchgate.net.

Potential Regulators of Odorranain-W1 Gene Expression
Regulator TypeSpecific ExampleEffect on Gene Expression
Microbial ChallengeLipopolysaccharide (LPS), BacteriaUpregulation of transcription
Transcription FactorsNF-κB familyActivation of gene promoter
Hormonal InfluenceThyroid Hormones (in other amphibians)Induction during development

Heterologous Expression Systems for Research-Scale Production of Odorranain-W1 and Analogues

Obtaining large quantities of Odorranain-W1 directly from frog skin secretions is not practical for research or potential therapeutic applications. Therefore, scientists have turned to heterologous expression systems to produce the peptide in a laboratory setting. This involves introducing the gene for Odorranain-W1 into a host organism that can then manufacture the peptide in significant amounts.

Several systems can be used for this purpose, with varying advantages and disadvantages:

Escherichia coli: This bacterium is a common choice for recombinant protein production due to its rapid growth and high yield. However, expressing antimicrobial peptides in E. coli can be challenging as the peptide may be toxic to the host. Additionally, E. coli lacks the machinery for certain post-translational modifications found in eukaryotes.

Pichia pastoris (a species of yeast): This eukaryotic system is often preferred for producing peptides that require post-translational modifications. P. pastoris can perform modifications like disulfide bond formation and is capable of secreting the expressed peptide into the culture medium, which simplifies purification. A recent study demonstrated the successful and efficient recombinant expression of a related peptide, Odorranain-C1, in Pichia pastoris nih.gov. This system yielded a biologically active peptide, highlighting its suitability for producing Odorranain family peptides nih.gov.

Insect and Mammalian Cell Systems: These higher eukaryotic systems can provide the most authentic post-translational modifications but are generally more complex and expensive to use.

The choice of expression system depends on the specific requirements of the peptide and the intended application. For research purposes, systems like P. pastoris offer a good balance of yield, cost, and the ability to produce a correctly folded and modified peptide nih.govgvpress.com.

Molecular Mechanisms of Biological Activity of Odorranain W1

Mechanistic Insights into Antimicrobial Action on Prokaryotic Membranes

The primary mode of action for many antimicrobial peptides, including Odorranain-W1, involves the targeting and disruption of the microbial cell membrane. researchgate.net This interaction is a critical first step that can lead to cell death through various subsequent events. The distinct composition of prokaryotic membranes, rich in anionic lipids, makes them a selective target for cationic peptides like Odorranain-W1. mdpi.com

Elucidation of Electrostatic and Hydrophobic Interactions with Lipid Bilayers

The initial contact between Odorranain-W1 and a bacterial cell is governed by electrostatic interactions. mdpi.comlibretexts.org The peptide's positive charge is attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. explorationpub.com This initial binding is a crucial prerequisite for its antimicrobial activity. researchgate.net

Following this electrostatic attraction, hydrophobic interactions come into play. mdpi.comnih.govfiveable.me The amphipathic nature of Odorranain-W1, possessing both hydrophilic (polar) and hydrophobic (non-polar) regions, allows it to insert itself into the lipid bilayer. libretexts.orgresearchgate.net The hydrophobic face of the peptide interacts with the fatty acid tails of the membrane lipids, while the hydrophilic face remains associated with the aqueous environment or the polar head groups of the lipids. mdpi.comnih.gov This dual interaction is fundamental to the peptide's ability to perturb and disrupt the membrane structure. researchgate.netresearchgate.net

Analysis of Membrane Disruption Models (e.g., Barrel-Stave, Toroidal Pore, Carpet Models)

Several models describe how antimicrobial peptides disrupt the integrity of the cell membrane. While the precise model for Odorranain-W1 is a subject of ongoing research, the common models provide a framework for understanding its potential mechanisms. mdpi.comnih.gov

Barrel-Stave Model: In this model, several peptide molecules insert themselves perpendicularly into the membrane, arranging themselves like the staves of a barrel to form a transmembrane pore. mdpi.comnih.gov The hydrophobic surfaces of the peptides face the lipid core of the membrane, while their hydrophilic surfaces line the aqueous channel. mdpi.com This model is more common for peptides that are weakly charged. nih.gov

Toroidal Pore Model: This model involves the peptides inducing a significant bending of the lipid monolayer. mdpi.comnih.gov The peptides, along with the head groups of the lipid molecules, line the pore, creating a "wormhole" structure. nih.gov This mechanism is often associated with peptides that have a strong affinity for the lipid head groups. mdpi.com

Carpet Model: In this scenario, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. mdpi.comresearchgate.net Once a critical concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane structure. researchgate.netnih.gov

The specific mechanism employed by Odorranain-W1 may depend on factors such as its concentration and the specific lipid composition of the target membrane.

Studies of Cellular Permeabilization (e.g., Dye Leakage Assays, Membrane Potential Dissipation, Ion Channel Formation)

The disruption of the membrane by Odorranain-W1 leads to a loss of its selective permeability, a phenomenon that can be observed through various experimental assays.

Dye Leakage Assays: These assays utilize fluorescent dyes, such as propidium (B1200493) iodide (PI) or SYTOX Green, which are normally excluded from healthy cells. plos.orgnih.gov When the membrane is compromised by the peptide, these dyes can enter the cell and bind to nucleic acids, resulting in a significant increase in fluorescence, indicating membrane permeabilization. nih.govnih.gov

Membrane Potential Dissipation: Bacterial cells maintain a negative membrane potential, which is crucial for processes like ATP synthesis and transport. plos.org Potentiometric dyes, like DiSC3(5), can be used to monitor changes in this potential. plos.orgresearchgate.netthermofisher.com The formation of pores or channels by Odorranain-W1 allows for the uncontrolled flow of ions across the membrane, leading to a rapid dissipation of the membrane potential, which is a key indicator of membrane damage. nih.govresearchgate.net

Ion Channel Formation: The aggregation of peptide molecules within the membrane can lead to the formation of ion channels. nih.gov These channels disrupt the normal ion gradients maintained by the cell, contributing to the loss of membrane potential and ultimately, cell death. The characteristics of these channels, such as their size and ion selectivity, can provide further insights into the peptide's mechanism of action.

Microscopic Analysis of Membrane Integrity Alterations (e.g., Transmission Electron Microscopy, Atomic Force Microscopy)

Direct visualization of the effects of Odorranain-W1 on bacterial membranes provides compelling evidence of its disruptive power.

Transmission Electron Microscopy (TEM): TEM allows for high-resolution imaging of the internal structures of bacterial cells. Studies using TEM have shown that antimicrobial peptides can cause significant morphological changes, including the formation of intracellular membranous structures and the appearance of holes or craters in the cell envelope. nih.gov In some cases, the entire cell appears to burst following peptide exposure. nih.gov

Atomic Force Microscopy (AFM): AFM is a powerful tool for visualizing the surface of membranes at the nanoscale. nih.gov It can be used to observe the formation of pores, channels, and other defects in lipid bilayers in real-time upon the addition of an antimicrobial peptide. nih.govucl.ac.uk AFM studies can reveal the size and stability of these peptide-induced structures, offering a dynamic view of the membrane disruption process. nih.govresearchgate.net

Non-Membrane-Dependent Mechanisms of Action

While membrane disruption is a primary weapon in the arsenal (B13267) of Odorranain-W1, its antimicrobial activity is not always limited to the cell surface. mdpi.com A growing body of evidence suggests that some antimicrobial peptides can translocate across the cell membrane without causing immediate lysis and then interact with intracellular targets to inhibit essential cellular processes. mdpi.comnih.gov

Investigations into Intracellular Target Interactions (e.g., Nucleic Acids, Protein Synthesis Machinery, Enzymatic Pathways)

Once inside the cell, Odorranain-W1 may interfere with a variety of critical functions.

Nucleic Acids: Some antimicrobial peptides have been shown to bind to DNA and RNA. nih.govbiorxiv.orgmdpi.commsu.edu This interaction can inhibit DNA replication and transcription, thereby halting the production of essential proteins. mdpi.commdpi.com Gel retardation assays can be used to demonstrate the binding of peptides to nucleic acids. nih.gov

Protein Synthesis Machinery: The ribosome, the cellular machinery responsible for protein synthesis, is another potential intracellular target. nih.govucl.ac.uk Antimicrobial peptides can bind to ribosomal RNA or proteins, disrupting the process of translation and leading to the cessation of protein production. nih.govnih.gov

Enzymatic Pathways: Peptides can also inhibit the activity of essential enzymes involved in various metabolic pathways. mdpi.comnih.gov By disrupting these pathways, the peptide can cripple the cell's ability to produce energy and essential building blocks, ultimately leading to cell death.

The ability of Odorranain-W1 to engage in these non-membrane-dependent mechanisms would significantly enhance its antimicrobial efficacy, providing a multi-pronged attack that is more difficult for bacteria to develop resistance against. explorationpub.com

Studies on Modulation of Intracellular Cellular Processes (e.g., DNA Condensation)

The biological activity of Odorranain-W1 extends to the modulation of fundamental intracellular processes within target pathogens, a key aspect of its antimicrobial mechanism. Research into the diverse antimicrobial peptides isolated from the skin of the frog Odorrana grahami, the source of Odorranain-W1, has revealed that these peptides can exert their effects through various means, including the induction of DNA condensation. mdpi.com This mechanism involves the peptide interacting with the genetic material of the microorganism, causing it to compact and thereby disrupting essential cellular processes such as replication and transcription, ultimately leading to cell death. mdpi.com

While detailed studies focusing exclusively on Odorranain-W1's DNA condensation capabilities are not extensively available, the established activity of the peptide family it belongs to provides a strong basis for this mode of action. mdpi.com The process of DNA condensation by antimicrobial peptides is a recognized mechanism that contributes to their efficacy as host defense molecules. uniprot.org

Broader Biological Role Investigations in Host Defense Mechanisms at a Cellular Level

Antimicrobial peptides (AMPs) like Odorranain-W1 are increasingly recognized not just for their direct killing of microbes, but also for their multifaceted roles in modulating the host's innate immune response. ubc.caresearchgate.net These immunomodulatory functions are critical in orchestrating an effective defense against infection and in the subsequent resolution of inflammation and tissue repair.

Chemokine and Cytokine Modulation Studies

While specific studies detailing the direct modulation of chemokines and cytokines by Odorranain-W1 are not prominent in available literature, the broader family of antimicrobial peptides, to which Odorranain-W1 belongs, is well-documented to have significant immunomodulatory effects. ubc.caresearchgate.net These peptides can influence the production of various signaling molecules, including cytokines and chemokines, which are crucial for coordinating the immune response. mdpi.comnih.gov

AMPs can trigger the release of chemokines, which act as chemoattractants to guide immune cells to the site of infection. ubc.ca Furthermore, they can modulate the production of both pro-inflammatory and anti-inflammatory cytokines to fine-tune the inflammatory response, preventing excessive inflammation that can lead to tissue damage. mdpi.com The ability of AMPs to influence the cytokine and chemokine network highlights their integral role in the complex interplay between the host and invading pathogens. nih.gov

Table 1: General Immunomodulatory Functions of Antimicrobial Peptides

FunctionDescriptionGeneral Effect on Host Defense
Chemokine Induction Stimulates the production and release of chemokines (e.g., IL-8, MCP-1).Recruits immune cells to the site of infection.
Cytokine Modulation Influences the synthesis of pro-inflammatory (e.g., TNF-α, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines.Regulates the intensity and duration of the inflammatory response.

Note: This table represents the general functions of the antimicrobial peptide class, as specific data for Odorranain-W1 is limited.

Immune Cell Recruitment and Activation Studies

A fundamental aspect of the immunomodulatory function of antimicrobial peptides is their ability to recruit and activate key cells of the innate immune system. ubc.ca While direct experimental evidence for Odorranain-W1 is not extensively detailed, the characteristic activities of AMPs provide a framework for its likely roles. AMPs are known to act as chemoattractants for a variety of immune cells, including neutrophils, monocytes, and macrophages. ubc.cabiorxiv.org

Upon recruitment to the site of infection, these immune cells are essential for phagocytosing and clearing pathogens. biorxiv.org Furthermore, AMPs can enhance the activation of these cells, augmenting their microbicidal activities. ubc.ca This dual function of recruitment and activation ensures a robust and localized immune response, which is critical for the efficient elimination of invading microorganisms and the initiation of tissue repair processes. researchgate.net The chemotactic and activating properties of AMPs underscore their importance as key effectors in the host's first line of defense. ubc.ca

Structure Activity Relationship Sar Investigations of Odorranain W1

Correlative Studies of Peptide Conformation and Biological Function

Odorranain-W1 is a 23-amino acid peptide belonging to the Odorranain family. novoprolabs.comresearchgate.net Like many host defense peptides (HDPs), Odorranain-W1 is largely unstructured in simple aqueous solutions. It is believed to adopt its functional, defined secondary structure only upon interaction with a biological membrane or in a membrane-mimicking environment. biorxiv.org This induced folding is a hallmark of many AMPs, allowing for a transition from a disordered state to an active conformation at the site of action. biorxiv.org

The induced structures are commonly amphipathic, meaning they have distinct regions of hydrophobic and hydrophilic/charged residues. biorxiv.orgfrontiersin.org While the precise high-resolution structure of Odorranain-W1 in a membrane environment has not been detailed, related peptides such as Odorranain-C1 are known to form an α-helical structure. nih.gov This suggests that Odorranain-W1 likely forms an amphipathic α-helix, which facilitates its primary biological function: disrupting microbial membranes. vulcanchem.comnih.gov This conformation allows the peptide to interact with and insert into the lipid bilayers of bacteria and fungi, leading to its observed broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal pathogens. vulcanchem.com

The table below details the primary amino acid sequence of Odorranain-W1.

Table 1: Amino Acid Sequence of Odorranain-W1

Property Details
Sequence Gly-Leu-Phe-Gly-Lys-Ser-Ser-Val-Val-Gly-Arg-Lys-Tyr-Tyr-Val-Asp-Leu-Ala-Gly-Cys-Ala-Lys-Ala
Length (aa) 23
Source Odorrana grahami

Impact of Specific Amino Acid Substitutions and Chemical Modifications on Mechanistic Activity

Structure-activity relationship (SAR) studies, which involve systematically modifying the peptide's structure, are crucial for optimizing AMPs like Odorranain-W1. vulcanchem.com These modifications can include amino acid substitutions, truncations, and other chemical alterations to enhance activity and stability. vulcanchem.comnih.gov

Comparisons with closely related peptides from the same frog species highlight the impact of minor sequence changes. For instance, Odorranain-HP differs from Odorranain-W1 primarily at the N-terminus and exhibits activity against Helicobacter pylori. researchgate.net Another variant, Odorranain-NR, possesses a distinct amino acid sequence and an unusual disulfide bridge pattern, which alters its antimicrobial spectrum. nih.gov

Computational tools have been employed to predict beneficial residue substitutions in Odorranain-W1 to improve its selectivity. unist.hr General principles derived from studies on other AMPs provide further insight:

Cationic Residue Substitution: Replacing arginine (Arg) with lysine (B10760008) (Lys) can sometimes decrease antimicrobial potency but may be leveraged to enhance peptide stability against certain proteases. mdpi.com

Hydrophobic/Hydrophilic Modifications: Systematically altering the hydrophobic and hydrophilic faces of the peptide can fine-tune its function. Enhancing the hydrophobicity of the non-polar face can boost antimicrobial action, while increasing the number of cationic residues on the polar face can reduce toxicity to host cells, thereby improving the therapeutic index. rsc.org

Use of Non-standard Amino Acids: Incorporating D-amino acids (the mirror images of the natural L-amino acids) or other unnatural amino acids is a key strategy to increase resistance to proteolytic degradation, a major hurdle for peptide therapeutics. frontiersin.org Replacing key L-lysine and L-arginine residues with their D-isomers has been shown to significantly enhance stability in other AMPs. frontiersin.org

The following table summarizes the effects of various modifications on related peptides, providing a framework for potential Odorranain-W1 optimization.

Table 2: Effects of Amino Acid Modifications in Antimicrobial Peptides

Modification Type Example Impact on Activity/Properties Reference
N-Terminus Substitution Odorranain-HP (GLLR- terminus) vs. Odorranain-W1 Alters antimicrobial specificity (e.g., activity against H. pylori) researchgate.net
Sequence & Disulfide Bridge Odorranain-NR Different antimicrobial spectrum compared to related peptides nih.gov
Cationic Residue Placement Designed peptides Increasing cationic residues in the hydrophilic region reduces toxicity rsc.org
D-Amino Acid Substitution D-Lys, D-Arg Enhances stability against protease degradation frontiersin.org

Role of Amphipathicity, Charge Distribution, and Hydrophobicity in Biological Specificity

The biological specificity of Odorranain-W1—its ability to target microbial cells over host cells—is dictated by a delicate balance of three key physicochemical properties: charge, hydrophobicity, and amphipathicity. mdpi.com

Charge Distribution: Odorranain-W1 contains several positively charged (cationic) amino acids, namely Lysine (Lys) and Arginine (Arg). novoprolabs.com This net positive charge facilitates an initial electrostatic attraction to the negatively charged components of microbial cell membranes (like phospholipids (B1166683) and teichoic acids), concentrating the peptide at its target site. mdpi.comum.edu.my

Hydrophobicity: The presence of non-polar amino acids gives the peptide its hydrophobic character, which is essential for partitioning into and disrupting the lipid core of the bacterial membrane. um.edu.my However, excessive hydrophobicity can lead to a loss of specificity and increased toxicity toward mammalian cells, which have zwitterionic (neutrally charged) outer membranes. um.edu.mynih.gov

Amphipathicity: Perhaps the most critical feature is the peptide's ability to form an amphipathic structure, where the hydrophobic and charged residues are spatially segregated onto opposite faces of the molecule (e.g., in an α-helix). nih.govarxiv.org This spatial arrangement is crucial for the peptide's membrane-disruptive mechanism, allowing it to insert into and destabilize the bilayer, leading to pore formation, leakage of cellular contents, and ultimately, cell death. frontiersin.orgmdpi.com The balance and distribution of these residues are more critical than just their absolute numbers. frontiersin.org

Conformational Dynamics and Their Influence on Target Interaction

The interaction between Odorranain-W1 and a target membrane is not a static event but a dynamic process. mdpi.com The peptide's inherent flexibility is a key aspect of its function. As mentioned, many AMPs are unstructured in solution and undergo a conformational change to an ordered, active state upon binding to the target membrane. biorxiv.org

Molecular dynamics simulations on similar peptides have shown that once the active conformation (e.g., an α-helix) is formed, the peptide often orients itself parallel to the membrane surface to maximize favorable electrostatic and hydrophobic interactions before inserting into the bilayer. biorxiv.org This dynamic process, from initial electrostatic attraction and folding to membrane insertion and disruption, underscores that the biological function of Odorranain-W1 is governed not just by a single structure, but by its ability to transition between different conformational states. mdpi.com

Rational Design and Engineering of Odorranain W1 Analogues and Derivatives

Design Principles for Enhanced Specificity and Mechanistic Potency

The engineering of Odorranain-W1 analogues is guided by specific design principles to improve its target specificity and mechanistic potency. These modifications are based on understanding the relationship between the peptide's structure and its biological activity, often using computational tools and quantitative structure-activity relationship (QSAR) models. researchgate.net

Key design principles include:

Amino Acid Substitution: Replacing specific amino acids can significantly alter the peptide's properties. Substituting L-amino acids with unnatural D-amino acids can enhance stability. frontiersin.orgnih.gov The introduction of bulky aromatic amino acids may increase functionality under physiological conditions. nih.gov For instance, modifying the charge or hydrophobicity by substituting key residues can enhance the peptide's interaction with microbial membranes while minimizing interaction with host cells, thereby increasing specificity. researchgate.net

Amphipathicity and Helicity: Many AMPs, including likely analogues of Odorranain-W1, adopt an α-helical structure upon interacting with membranes. researchgate.netnih.gov Engineering strategies often focus on stabilizing this helical conformation, as it is crucial for membrane disruption. nih.gov This can be achieved by strategically placing helix-stabilizing residues like alanine (B10760859) and leucine. nih.gov

Cationicity Modulation: The net positive charge of AMPs is critical for their initial electrostatic attraction to negatively charged bacterial membranes. sci-hub.se Increasing cationicity by incorporating more basic residues like lysine (B10760008) or arginine can enhance antimicrobial activity. nih.gov However, this must be balanced to avoid excessive toxicity to host cells. researchgate.net

Hydrophobicity Tuning: The hydrophobic face of the amphipathic helix drives its insertion into the lipid bilayer of the bacterial membrane. nih.gov Fine-tuning the hydrophobicity is essential; while increased hydrophobicity can lead to stronger antimicrobial action, it can also increase hemolytic activity and toxicity. nih.gov

Table 1: Design Principles for Odorranain-W1 Analogues

Design PrincipleObjectiveExample ModificationExpected Outcome
Amino Acid SubstitutionEnhance stability and functionalityReplace L-amino acids with D-amino acidsIncreased resistance to protease degradation. nih.gov
Amphipathicity/HelicityStabilize active conformationIntroduce helix-stabilizing residues (e.g., Alanine)Improved membrane disruption and potency. nih.govnih.gov
Cationicity ModulationIncrease affinity for bacterial membranesIncorporate additional Lysine or Arginine residuesEnhanced antimicrobial activity. nih.gov
Hydrophobicity TuningOptimize membrane insertionSubstitute residues to balance hydrophobicityIncreased potency with controlled toxicity. nih.gov

Synthesis and Characterization of Novel Peptide Constructs (e.g., Shortened Derivatives, Peptidomimetics)

The creation of novel Odorranain-W1 constructs involves chemical synthesis and detailed characterization to confirm their structure and function.

Synthesis:

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for producing peptides like Odorranain-W1 and its analogues. The process involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support.

Synthesis of Shortened Derivatives: Researchers may synthesize truncated versions of Odorranain-W1 to identify the minimal sequence required for antimicrobial activity. This can lead to smaller, more cost-effective peptides.

Peptidomimetics: To overcome the inherent instability and high production cost of peptides, scientists develop peptidomimetics. nih.gov These are molecules that mimic the structure and biological function of the original peptide but are not made of amino acids. nih.gov This approach can yield compounds with improved stability and oral bioavailability. nih.gov Examples of scaffolds used for peptidomimetics include glyoxamides and carboxamides. nih.gov

Characterization:

Mass Spectrometry (MS): Used to confirm the correct molecular weight of the synthesized peptide, ensuring the synthesis was successful. ESI-MS/MS can be used for sequencing. mdpi.com

High-Performance Liquid Chromatography (HPLC): Employed to purify the synthesized peptide and assess its purity. mdpi.com

Circular Dichroism (CD) Spectroscopy: This technique is used to determine the secondary structure of the peptide (e.g., α-helix, β-sheet) in different environments, such as in aqueous solution versus in the presence of membrane-mimicking micelles. researchgate.net This is crucial for confirming that engineered analogues maintain their intended conformation. researchgate.net

Table 2: Examples of Novel Peptide Constructs and Their Rationale

Construct TypeDescriptionPrimary RationaleKey Characterization Technique
Shortened DerivativesTruncated versions of the parent peptide.Identify minimal active domain; reduce synthesis cost. sci-hub.seMass Spectrometry, Antimicrobial Assays
Cyclic AnaloguesPeptides cyclized via head-to-tail or side-chain linkages.Increase proteolytic stability and constrain conformation. nih.govnih.govCircular Dichroism, Stability Assays
PeptidomimeticsNon-peptide molecules that mimic peptide structure/function. nih.govOvercome proteolytic degradation; improve bioavailability. nih.govNMR Spectroscopy, Functional Assays

Strategies for Modulating Proteolytic Stability for Research Applications

A significant challenge for using natural peptides in research and clinical settings is their susceptibility to degradation by proteases. nih.gov Several strategies are employed to enhance the stability of Odorranain-W1 analogues.

L- to D-Amino Acid Substitution: Proteases are stereospecific and typically recognize only L-amino acids, the natural form. nih.govnih.gov By strategically replacing some or all L-amino acids with their D-isomers, the peptide becomes resistant to proteolytic cleavage, significantly increasing its half-life in biological systems. nih.govnih.gov

Peptide Cyclization: Connecting the N-terminus and C-terminus (head-to-tail) or using side-chain linkages to create a cyclic structure can make the peptide less accessible to proteases. nih.govnih.gov Cyclization also constrains the peptide's conformation, which can lock it into its most active shape. nih.gov

Terminal Modifications: Capping the ends of the peptide chain is a common strategy. Acetylation of the N-terminus and amidation of the C-terminus remove the charged groups that are often recognition sites for exopeptidases, thus enhancing stability. nih.gov

Incorporation of Non-Standard Amino Acids: Introducing amino acids not typically found in proteins can sterically hinder the approach of proteases.

Development of Hybrid Constructs and conjugates for Mechanistic Studies (e.g., Peptide-Nanoparticle Conjugates)

To better understand the mechanisms of action of Odorranain-W1 and to enhance its properties, researchers develop hybrid constructs and conjugates.

Peptide-Nanoparticle Conjugates: Attaching Odorranain-W1 or its analogues to nanoparticles (NPs) can overcome issues of stability and delivery. nih.gov

Gold Nanoparticles (AuNPs): Conjugation to AuNPs can improve peptide stability and cellular penetration. nih.gov These constructs can be used to study peptide-membrane interactions and cellular uptake.

Silver Nanoparticles (AgNPs): AgNPs themselves have antimicrobial properties. Conjugating them with a peptide like Odorranain-W1 can lead to synergistic effects and enhanced antibacterial potential. nih.gov

Lipid-Based Conjugates: Attaching fatty acid chains to the peptide (lipidation) can enhance its interaction with bacterial cell membranes and improve its antimicrobial activity. nih.gov These lipidated versions are valuable tools for studying the specifics of membrane insertion and disruption.

Polymer Conjugation: Conjugating the peptide to polymers like polyethylene (B3416737) glycol (PEG) can increase its solubility, stability, and circulation time in vivo, which is useful for more complex mechanistic studies in biological systems. google.com These hybrid constructs allow for a more detailed investigation of how the peptide functions within a complex biological environment. pitt.edu

Computational and Bioinformatic Approaches in Odorranain W1 Research

Sequence Homology Analysis and Phylogenetic Relationships within the Odorranain Family

Sequence homology analysis is a fundamental bioinformatic approach used to predict the function and evolutionary relationships of a newly discovered peptide like Odorranain-W1. This process involves comparing the amino acid sequence of Odorranain-W1 with sequences of known peptides stored in extensive biological databases. Tools like BLAST (Basic Local Alignment Search Tool) are employed to identify peptides with significant sequence similarity. For instance, a BLAST search revealed that Odorranain-HP, another antimicrobial peptide from Odorrana grahami, shares similarity with Odorranain-W1, although it possesses a different N-terminus (GLLR). researchgate.netresearchgate.netnih.gov This similarity suggests a common ancestral gene and likely related functions.

The Odorranain family of peptides is part of a larger group of antimicrobial peptides (AMPs) found in the skin secretions of various frog species of the genus Odorrana. researchgate.net Phylogenetic analysis, which reconstructs the evolutionary history of a group of related sequences, helps to understand the relationships between different Odorranain peptides and other AMP families. researchgate.net These analyses often involve creating phylogenetic trees based on multiple sequence alignments of the peptides. The distribution and specific amino acid sequences of these peptides are often species-specific, suggesting a high degree of evolutionary divergence. nih.gov This variability makes them valuable for taxonomic classification and molecular phylogenetic studies. nih.gov For example, the primary structures of antimicrobial peptides from Rana grahami (now Odorrana grahami) have been used to infer its close relationship with Japanese pond frogs like Rana nigromaculata and Rana porosa brevipoda. researchgate.net

The Odorranain family itself is diverse, with members identified in several Odorrana species. researchgate.net While sharing a common ancestry, individual Odorranain peptides exhibit variations in their amino acid sequences, which can lead to differences in their antimicrobial spectrum and potency. For example, Odorranain-NR, also from O. grahami, shares some similarity with the nigrocin family of AMPs but is classified as a novel family due to a unique intramolecular disulfide-bridged hexapeptide segment. researchgate.netnih.gov

PeptideSource OrganismKey Homology/Relationship
Odorranain-W1Odorrana grahamiBelongs to the Odorranain family of antimicrobial peptides.
Odorranain-HPOdorrana grahamiSimilar to Odorranain-W1 but with a different N-terminus. researchgate.netresearchgate.netnih.gov
Odorranain-NROdorrana grahamiShares similarity with the nigrocin family but has a unique disulfide bridge structure. researchgate.netnih.gov
Brevinin-1 FamilyVarious Rana speciesA related family of antimicrobial peptides found in frogs. nih.gov
Esculentin-2 FamilyVarious Rana speciesAnother related family of antimicrobial peptides. nih.gov

In silico Prediction and Screening of Bioactive Peptide Motifs and Activities

In silico methods, which utilize computer simulations, are invaluable for predicting and screening the bioactive properties of peptides like Odorranain-W1 from their amino acid sequence. These computational approaches can rapidly identify potential antimicrobial motifs—specific subsequences of amino acids—that are likely responsible for the peptide's biological activity. By comparing the sequence of Odorranain-W1 to databases of known bioactive peptides, researchers can hypothesize its potential targets and mechanisms of action.

Various computational tools and algorithms are employed for this purpose. For example, quantitative structure-activity relationship (QSAR) models can predict the biological activity of a peptide based on its physicochemical properties derived from its sequence. frontiersin.org These models are trained on large datasets of peptides with known activities and can be used to screen new sequences for potential antimicrobial efficacy. This allows for the high-throughput screening of large numbers of peptide sequences, prioritizing the most promising candidates for laboratory synthesis and testing.

The prediction of antimicrobial activity often involves identifying key features such as cationicity, amphipathicity, and the potential to form specific secondary structures like α-helices. These characteristics are common among many membrane-active antimicrobial peptides. For instance, the presence of positively charged amino acids (like lysine (B10760008) and arginine) and a significant proportion of hydrophobic residues are strong indicators of antimicrobial potential. Computational tools can calculate these properties and predict the likelihood of a peptide like Odorranain-W1 interacting with and disrupting microbial membranes.

Furthermore, in silico docking studies can be used to predict how a peptide might bind to specific molecular targets, such as proteins on the surface of bacteria. nih.govfrontiersin.org This can provide insights into the peptide's mechanism of action and its potential spectrum of activity against different pathogens.

Molecular Modeling and Dynamics Simulations of Peptide-Membrane Interactions and Target Binding

Molecular modeling and molecular dynamics (MD) simulations provide atomic-level insights into how peptides like Odorranain-W1 interact with their biological targets, most notably the cell membranes of microorganisms. researchgate.net These computational techniques allow researchers to visualize and analyze the dynamic processes of peptide binding, insertion, and potential disruption of the membrane bilayer. mdpi.com

The process typically begins with the creation of a three-dimensional model of the peptide, often predicted from its amino acid sequence to form a specific secondary structure, such as an α-helix. This peptide model is then placed in a simulated environment with a model of a bacterial cell membrane, which is composed of a lipid bilayer. mdpi.com MD simulations then calculate the forces between all atoms in the system and track their movements over time. researchgate.net

These simulations can reveal:

Initial Binding: How the peptide is attracted to and associates with the membrane surface, often driven by electrostatic interactions between the positively charged peptide and the negatively charged components of bacterial membranes.

Conformational Changes: Whether the peptide changes its shape upon interacting with the membrane, for example, by adopting a more defined helical structure.

Membrane Insertion: The process by which the peptide penetrates the hydrophobic core of the lipid bilayer. mdpi.com

Mechanism of Action: Whether the peptide disrupts the membrane through mechanisms like forming pores or channels (the "barrel-stave" or "toroidal pore" models) or by disrupting the lipid packing in a more detergent-like manner (the "carpet" model).

For instance, MD simulations have been used to show that some antimicrobial peptides initially interact with the lipid headgroups on the membrane surface before inserting into the hydrophobic core, causing significant membrane perturbation. mdpi.com These simulations can also be used to study the binding of peptides to specific protein targets within the membrane or on the cell surface. plos.org By understanding these interactions at a molecular level, researchers can gain valuable knowledge about the peptide's antimicrobial mechanism and potentially design more effective derivatives.

De Novo Peptide Design Algorithms and Optimization Tools for Research Compounds

De novo peptide design involves the creation of entirely new peptide sequences with desired properties, rather than modifying existing ones. Computational algorithms and optimization tools play a crucial role in this process, enabling the design of novel antimicrobial peptides with enhanced activity and selectivity. frontiersin.org These tools often utilize principles of machine learning and evolutionary algorithms. arxiv.org

Several computational strategies are employed in de novo design:

Generative Models: Techniques like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) can be trained on large databases of known antimicrobial peptides to learn the underlying patterns and "grammar" of what makes a peptide antimicrobial. arxiv.orgmdpi.commdpi.com These models can then generate novel peptide sequences that are predicted to have high antimicrobial potency.

Genetic Algorithms: These algorithms mimic the process of natural selection. A population of random peptide sequences is generated and evaluated for predicted antimicrobial activity. The "fittest" peptides are then "mutated" and "recombined" to create a new generation of peptides, and the process is repeated until highly active sequences are evolved.

Quantitative Structure-Activity Relationship (QSAR) Models: As mentioned earlier, QSAR models can be used to guide the design process by predicting the activity of newly designed sequences. frontiersin.org This allows for rapid optimization of properties like antimicrobial potency and selectivity.

Optimization tools are used to refine the designed peptides. For example, if a de novo designed peptide is predicted to be effective but also potentially toxic to human cells, these tools can suggest specific amino acid substitutions to reduce toxicity while maintaining antimicrobial activity. The goal is to create research compounds with an improved therapeutic index.

Transcriptomic and Proteomic Analysis of Organismal Response to Odorranain-W1-like Peptides

Transcriptomics and proteomics are powerful "omics" technologies that provide a global view of how an organism responds to a particular stimulus, such as an Odorranain-W1-like peptide.

Transcriptomic analysis focuses on the complete set of RNA transcripts (the transcriptome) in a cell or organism at a specific time. nih.gov By using techniques like RNA sequencing (RNA-Seq), researchers can identify which genes are upregulated (their expression is increased) or downregulated (their expression is decreased) in bacteria upon exposure to an antimicrobial peptide. nih.gov This can reveal the cellular pathways that are affected by the peptide. For example, if genes involved in cell wall synthesis or DNA repair are upregulated, it suggests that the peptide is damaging these cellular components.

Proteomic analysis , on the other hand, investigates the entire set of proteins (the proteome) present in an organism. nih.gov Techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry can be used to identify and quantify changes in protein levels in response to peptide treatment. plos.org This provides a direct picture of the functional molecules that the cell is producing to counteract the effects of the peptide. Proteomic studies can confirm the findings of transcriptomic analyses and also reveal post-transcriptional levels of regulation. frontiersin.org

By combining transcriptomic and proteomic data, scientists can build a comprehensive picture of the molecular response of microorganisms to Odorranain-W1-like peptides. This can help to:

Elucidate the peptide's mechanism of action.

Identify potential resistance mechanisms that bacteria might develop.

Discover synergistic interactions with other antimicrobial agents.

Broader Research Implications and Future Directions

Odorranain-W1 as a Research Probe for Membrane Biology and Microbial Pathogenesis Investigations

Odorranain-W1 and its analogues serve as powerful molecular probes for investigating the complex interactions between peptides and biological membranes. The primary mechanism of action for many antimicrobial peptides, including Odorranain-W1, involves the disruption of microbial cell membranes. researchgate.netnih.gov This property makes it an invaluable tool for studying the biophysical and biochemical aspects of membrane integrity and function.

Researchers utilize Odorranain-W1 to explore the fundamental processes of membrane permeabilization. researchgate.net The interaction is thought to begin with electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes. nih.gov Following this initial binding, the peptide can disrupt the membrane through various proposed mechanisms, such as the formation of pores or by acting in a detergent-like "carpet" model that dissolves the membrane. latrobe.edu.au By observing these interactions, scientists can gain deeper insights into the structural vulnerabilities of microbial pathogens.

In the context of microbial pathogenesis, Odorranain-W1 is instrumental in understanding how pathogens are neutralized by the innate immune system. Studying how bacteria, such as Staphylococcus aureus, are affected by this peptide helps to elucidate the mechanisms of bacterial killing and the development of microbial resistance. researchgate.net For instance, investigations into related peptides like Odorranain-NR have shown varied effects on different microorganisms, highlighting the specificity and complexity of these interactions. nih.gov This allows researchers to probe the specific molecular determinants of susceptibility and resistance in various pathogenic microbes.

Contributions to Fundamental Understanding of Innate Immunity Mechanisms

The discovery and characterization of Odorranain-W1 have significantly contributed to our understanding of innate immunity, particularly in amphibians. Frogs of the Odorrana genus are recognized for producing an exceptionally diverse and abundant arsenal (B13267) of antimicrobial peptides (AMPs) from their skin secretions as a first line of defense. imrpress.com The sheer variety of these peptides found in a single animal points to a sophisticated and rapidly evolving defense system tailored to combat a wide array of environmental pathogens. vulcanchem.com

The Odorranain family of peptides, including Odorranain-W1, exemplifies this diversity. Studies on the skin peptidome of frogs like Odorrana grahami have revealed a multitude of AMPs, suggesting that the innate immune system employs a complex cocktail of molecules to protect the host. nih.gov This diversity is thought to be a strategy to overcome the resistance mechanisms of microbes. By presenting pathogens with a multi-faceted attack, the host reduces the likelihood of resistance emerging to any single peptide. The study of these peptides provides a natural model for understanding the evolutionary arms race between host and pathogen and the principles of combinatorial defense strategies in innate immunity.

Potential for Development of Novel Biologically Active Agents for Research Purposes (e.g., as Lead Compounds for further study)

Odorranain-W1's potent and broad-spectrum antimicrobial activity makes it an excellent candidate as a lead compound for the development of new research agents and potential therapeutics. nih.gov Its structure serves as a natural template that can be modified to enhance specific properties, such as target selectivity or stability. latrobe.edu.au

The discovery of natural variants within the Odorranain family highlights this potential. For example, Odorranain-HP, which is structurally similar to Odorranain-W1, exhibits potent activity against the pathogenic bacterium Helicobacter pylori. novoprolabs.com This finding opens avenues for designing novel peptides based on the Odorranain scaffold that are targeted to specific pathogens. Rational design strategies, such as amino acid substitution, can be employed to optimize the peptide's activity and reduce potential cytotoxicity, a critical step in developing it for further research applications. latrobe.edu.au The comparative analysis of these natural analogues provides a roadmap for future synthetic modifications.

Table 1: Comparison of Selected Odorranain Peptides from Odorrana grahami

Peptide Name Amino Acid Sequence Key Research Findings
Odorranain-W1 Gly-Leu-Phe-Gly-Lys-Ser-Ser-Val-Val-Gly-Arg-Lys-Tyr-Tyr-Val-Asp-Leu-Ala-Gly-Cys-Ala-Lys-Ala Serves as a template structure for the Odorranain family of peptides. mdpi.com
Odorranain-HP GLLRASSVWGRKYYVDLAGCAKA Shows antimicrobial activity against Helicobacter pylori. novoprolabs.com

| Odorranain-NR | GLLSGILGAGKHIVCGLTGCAKA | Active against various microorganisms but not Escherichia coli (ATCC25922). nih.gov |

Advanced Methodological Development in Peptide Research Inspired by Odorranain-W1 Studies

The quest to discover and characterize Odorranain-W1 and other novel peptides from amphibian skin has spurred significant advancements in research methodologies. The immense diversity of peptides within a single frog's secretions necessitated the development of more powerful and efficient analytical techniques.

A key innovation in this area is the integration of "shotgun" cDNA cloning with mass spectrometry. This approach allows researchers to rapidly identify the precursor DNA sequences of a vast number of peptides from the skin secretion's transcriptome. From these cDNA sequences, the mature peptide structures can be predicted and then confirmed using high-resolution tandem mass spectrometry. nih.gov This powerful combination has dramatically accelerated the rate of discovery of new peptide families, including the Odorranains, from complex biological samples. These methodological advancements are not limited to amphibian research and have broader applications in the field of peptidomics for the discovery of novel bioactive molecules from various natural sources.

Q & A

Q. What are the primary structural and functional characteristics of Odorranain-W1, and how do they influence its antimicrobial activity?

Odorranain-W1 is a membrane-active antimicrobial peptide derived from amphibian secretions, characterized by a selectivity index (SIcalc) of 51.5 . Its activity stems from α-helical structures that disrupt microbial membranes. Methodologically, researchers should employ circular dichroism (CD) spectroscopy to confirm secondary structure and use minimum inhibitory concentration (MIC) assays to quantify antimicrobial efficacy against Gram-negative/positive bacteria .

Q. How can researchers confirm the identity of Odorranain-W1 in new biological samples?

Liquid chromatography-mass spectrometry (LC-MS) is essential for peptide identification. Compare retention times and mass-to-charge ratios with reference standards. For novel homologs, perform Edman degradation or tandem MS for sequence validation, ensuring purity via HPLC (>95%) .

Q. What are the recommended protocols for synthesizing Odorranain-W1 in vitro?

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is standard. Optimize side-chain deprotection with trifluoroacetic acid (TFA) and purify via reverse-phase HPLC. Validate folding via CD spectroscopy under physiological pH conditions .

Q. How should researchers design baseline experiments to assess Odorranain-W1’s cytotoxicity?

Use mammalian cell lines (e.g., HEK293) and measure cell viability via MTT assays. Include positive controls (e.g., melittin) and negative controls (untreated cells). Calculate selectivity indices (SI = IC50/MIC) to balance efficacy and toxicity .

Advanced Research Questions

Q. How can conflicting data on Odorranain-W1’s activity across studies be systematically resolved?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental variables. For example, discrepancies in MIC values may arise from bacterial strain variability or differences in peptide purity. Replicate studies using standardized protocols (e.g., CLSI guidelines) and report raw data in supplementary materials .

Q. What strategies optimize the selectivity of Odorranain-W1 for therapeutic applications without compromising potency?

Use alanine scanning mutagenesis to identify residues critical for antimicrobial activity. Modify cationic residues (e.g., lysine, arginine) to reduce non-specific binding to host cells. Validate improvements via hemolysis assays and in vivo toxicity models .

Q. How can researchers address uncertainties in Odorranain-W1’s mechanism of action when studying membrane interactions?

Combine molecular dynamics simulations with experimental techniques like fluorescence anisotropy (to measure membrane fluidity changes) and electron microscopy (to visualize membrane disruption). Explicitly state limitations, such as model membrane vs. natural membrane variability .

Q. What methodologies ensure reproducibility in Odorranain-W1 research across laboratories?

Publish detailed protocols in open-access repositories (e.g., Protocols.io ) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Include batch-specific synthesis data (e.g., HPLC chromatograms, MS spectra) and raw kinetic data in supplemental files .

Data Analysis and Reporting

Q. How should researchers handle outliers in dose-response data for Odorranain-W1?

Perform Grubbs’ test to statistically identify outliers. If outliers persist, conduct sensitivity analyses by excluding/including them and report both results. Use nonlinear regression (e.g., Hill equation) to model dose-response curves, noting confidence intervals .

Q. What frameworks guide the integration of Odorranain-W1 findings with existing literature?

Conduct systematic reviews using PRISMA guidelines. Map results to established databases (e.g., APD3 for antimicrobial peptides) and use PICO (Population, Intervention, Comparison, Outcome) to structure meta-analyses .

Ethical and Methodological Rigor

Q. How can researchers avoid unintentional plagiarism when citing prior work on Odorranain-W1?

Use plagiarism-detection software (e.g., iThenticate) during manuscript preparation. Paraphrase methodology descriptions and cite original sources for peptide nomenclature and functional classifications .

Q. What steps ensure compliance with open science mandates for Odorranain-W1 data?

Deposit raw sequencing data in public repositories (e.g., NCBI GenBank), and share computational scripts (e.g., Python/R) via GitHub. Use CC-BY licenses for datasets and provide metadata compliant with Dublin Core standards .

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